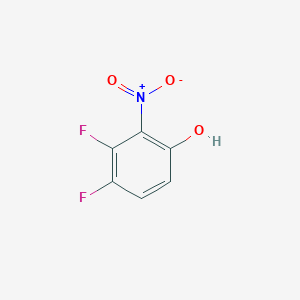
(S)-4-Boc-5-methyl-1,4-diazepane
Descripción general
Descripción
(S)-4-Boc-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is a chiral compound that has a variety of applications in scientific research. The compound is used in the synthesis of various compounds and has been found to have interesting biological activities.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
(S)-4-Boc-5-methyl-1,4-diazepane plays a critical role in enantioselective synthesis, where its derivatives undergo ring contractions or expansions to form potentially useful drug scaffolds with high stereochemical purity. For instance, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones have been prepared from amino acids, showcasing efficient entry into quinolone-2,4-diones through ring contraction mechanisms (Antolak et al., 2014).
Complex Formation with Metals
Its derivatives are used in preparing complexes with metals such as nickel(II) and copper(II), contributing to the study of coordination chemistry and potential applications in catalysis and materials science. The synthesis and structural analysis of such complexes provide insights into their coordination behavior and stability (Morgan, Gainsford, & Curtis, 1983).
Multicomponent Chemical Synthesis
The molecule is involved in multicomponent reactions, such as the Ugi reaction followed by intramolecular nucleophilic substitution, leading to the efficient synthesis of diazepane systems. This showcases its utility in creating complex heterocyclic structures in a few steps, demonstrating the molecule's versatility in organic synthesis (Banfi et al., 2007).
Synthesis of Rho-Kinase Inhibitors
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established, indicating its importance in the synthesis of therapeutic agents. The method involves intramolecular cyclization, highlighting the compound's role in producing pharmaceutical intermediates (Gomi et al., 2012).
Microwave-assisted Organic Synthesis
Its derivatives have been synthesized under microwave irradiation, demonstrating the compound's adaptability to modern synthetic techniques. This method provides efficient access to 1,4-diazepane derivatives, illustrating the compound's applicability in rapid and high-yielding synthetic protocols (Wlodarczyk et al., 2007).
Propiedades
IUPAC Name |
tert-butyl (7S)-7-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDMHWWVXLFDB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
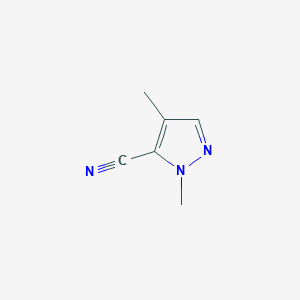

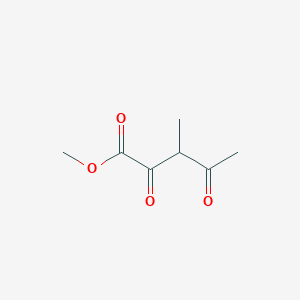
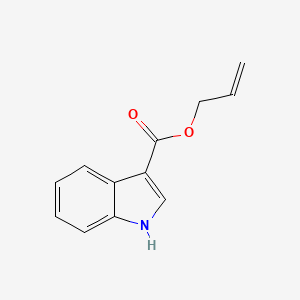
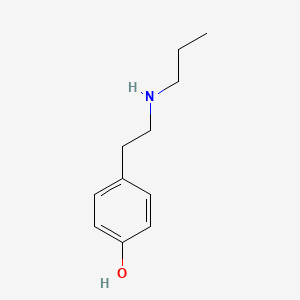
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
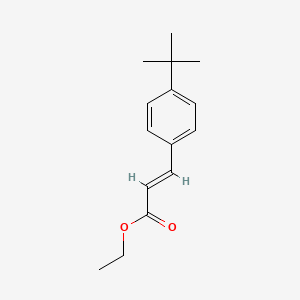

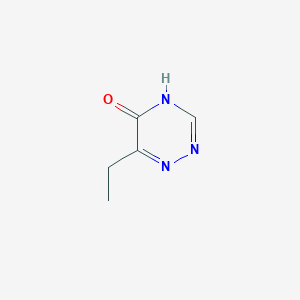
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)
